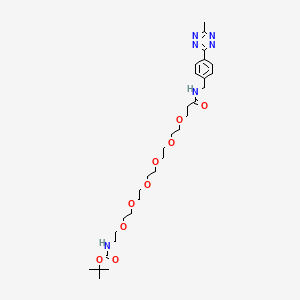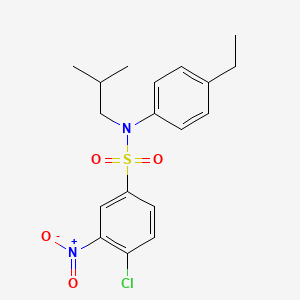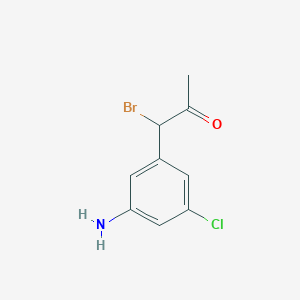
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide is a chemical compound with a complex structure that includes a nitropyridine moiety
Preparation Methods
The synthesis of N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide typically involves the reaction of N-methylacetamide with 5-nitropyridin-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under specific conditions.
Scientific Research Applications
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-Methyl-N-(2-((5-nitropyridin-2-yl)oxy)ethyl)acetamide can be compared with similar compounds such as:
N-Methyl-N-(5-nitropyridin-2-yl)acetamide: This compound has a similar structure but lacks the ethoxy group, which may affect its reactivity and applications.
Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate: This compound has a glycine moiety instead of the acetamide group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-methyl-N-[2-(5-nitropyridin-2-yl)oxyethyl]acetamide |
InChI |
InChI=1S/C10H13N3O4/c1-8(14)12(2)5-6-17-10-4-3-9(7-11-10)13(15)16/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
BKOADSAOWKPCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCOC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


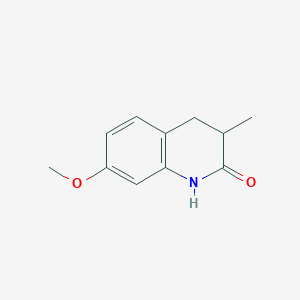
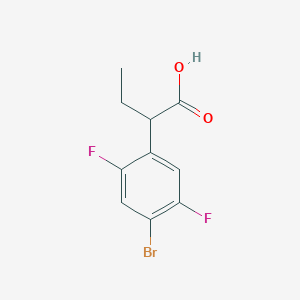



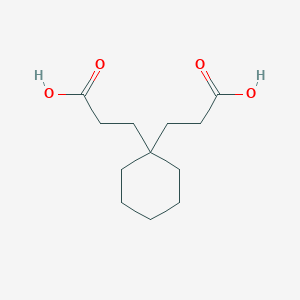
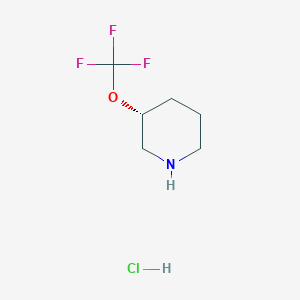
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)
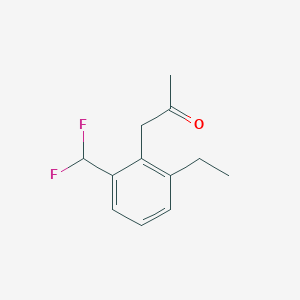
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
